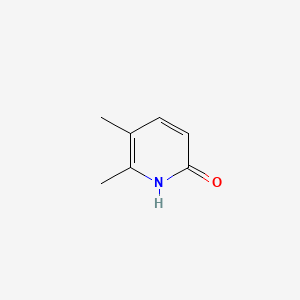

5,6-Dimethyl-2-pyridone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-7(9)8-6(5)2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMWDGDLJCJLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182275 | |

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27992-31-0 | |

| Record name | 5,6-Dimethyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027992310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8MUU73K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,6 Dimethyl 2 Pyridone and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for constructing the 2-pyridone ring often rely on cyclocondensation reactions, which build the heterocyclic system from acyclic precursors. These established routes remain fundamental in synthetic organic chemistry.

The conversion of a pre-existing pyrone ring into a pyridone is a direct and effective synthetic strategy. This transformation involves the reaction of a 2-pyrone with an amine, where the ring oxygen is replaced by a nitrogen atom. Specifically, reacting 2-pyrone derivatives with hydroxylamine (B1172632) or its salts can yield N-hydroxy-2-pyridones.

For instance, 1-hydroxy-2-pyridones can be prepared by reacting the corresponding 2-pyrone with hydroxylamine hydrochloride. The reaction of 4,6-dimethyl-2-pyrone with hydroxylamine hydrochloride in the presence of a base catalyst like 2-aminopyridine (B139424) has been shown to produce 1-hydroxy-4,6-dimethyl-2-pyridone. The use of catalysts such as 2-aminopyridine or imidazole (B134444) is advantageous for achieving good yields under milder conditions, typically with temperatures ranging from 70°C to 80°C. In some cases, the reaction of 2-pyrones with hydroxylamine can also lead to the formation of N-substituted 6-hydroxy-5,6-dihydro-2-pyridones through a rearrangement mechanism.

Table 1: Synthesis of 1-Hydroxy-2-Pyridones from 2-Pyrones

| 2-Pyrone Precursor | Reagents | Catalyst | Temperature | Product |

|---|---|---|---|---|

| 4-methyl-6-cyclohexyl-2-pyrone | Hydroxylamine HCl | 2-Aminopyridine | 80°C | 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone |

While not a direct synthesis of the pyridone ring itself, this pathway involves the modification of pyridine (B92270) precursors. A common route to 2-pyridones starts from the corresponding pyridine derivative via N-oxidation followed by rearrangement. For the synthesis of 5,6-dimethyl-2-pyridone, the starting material would be 2,3-dimethylpyridine (2,3-lutidine).

The process involves two main steps:

N-Oxidation: 2,3-Dimethylpyridine is oxidized to 2,3-dimethylpyridine-N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with phosphotungstic acid as a catalyst.

Rearrangement: The resulting N-oxide undergoes a rearrangement reaction to form the 2-pyridone. This transformation is famously accomplished by heating the N-oxide with acetic anhydride, which leads to the formation of this compound.

Another aspect of methylation involves the direct C–H methylation of a pre-existing 2-pyridone ring to introduce additional methyl groups, a strategy useful for creating more complex derivatives.

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine (B1217469) ring from a β-keto ester, an aldehyde, and ammonia. While this method traditionally yields pyridines after an oxidation step, it serves as a foundational strategy for building the core carbon skeleton.

To form a structure related to this compound, one could theoretically use two equivalents of ethyl acetoacetate, one equivalent of an appropriate aldehyde, and ammonia. The initial product is a 1,4-dihydropyridine (B1200194) derivative. This intermediate must then be oxidized to the corresponding pyridine. A final, separate oxidation step would be required to convert the pyridine into the 2-pyridone. The complexity and multiple steps make this a less direct route to 2-pyridones compared to other methods.

Hantzsch Dihydropyridine Synthesis Scheme:

Reactants: Aldehyde, 2 eq. β-Keto Ester, Ammonia

Intermediate: 1,4-Dihydropyridine

Final Product (after oxidation): Pyridine derivative

Further oxidation would be necessary to obtain the desired 2-pyridone.

The Guareschi-Thorpe condensation is a highly effective and widely used method for synthesizing substituted 2-pyridones. The reaction involves the condensation of cyanoacetamide with a 1,3-diketone in the presence of a base. To synthesize a derivative of this compound, the readily available 1,3-diketone, acetylacetone (B45752) (2,4-pentanedione), is used.

The reaction between cyanoacetamide and acetylacetone yields 3-cyano-4,6-dimethyl-2-pyridone. This reaction is versatile and can be catalyzed by various bases, including potassium hydroxide (B78521) or even biocatalysts like Candida rugosa lipase (B570770). The resulting cyano group at the 3-position offers a synthetic handle for further functionalization.

Table 2: Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

| Diketone | Amide | Catalyst/Medium | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acetylacetone | Cyanoacetamide | KOH / Ethanol | 80°C | 61-79% | |

| Acetylacetone | Cyanoacetamide | Candida rugosa lipase | Optimized | ~75% |

An interesting and straightforward route to a derivative of this compound is the dimerization of acetoacetamide (B46550). Research has shown that acetoacetamide can undergo self-condensation to afford 4,6-dimethyl-2-pyridone-5-carboxamide.

This dimerization proceeds readily under certain conditions. For example, simply dissolving acetoacetamide in dimethyl sulfoxide (B87167) (DMSO) at room temperature can lead to the formation of the product. The reaction can be significantly accelerated by the use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), leading to quantitative conversion. A plausible mechanism involves the enol form of one acetoacetamide molecule attacking the acetyl group of a second molecule, followed by cyclization and dehydration to form the pyridone ring. It has also been noted that the pyridone product can act as a self-catalyst, accelerating the dimerization as the reaction progresses.

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to improve efficiency, reduce waste, and utilize environmentally benign conditions. Several such approaches have been applied to the synthesis of 2-pyridones.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of various 2-pyridone derivatives, including those formed via multicomponent reactions, has been shown to be significantly more efficient under microwave-assisted organic synthesis (MAOS) conditions. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

Aqueous and Biocatalytic Methods: Performing reactions in water is a key goal of green chemistry. An advanced version of the Guareschi-Thorpe reaction has been developed using an aqueous medium with ammonium (B1175870) carbonate, which acts as both the nitrogen source and a promoter. This method is inexpensive, user-friendly, and avoids the use of volatile organic solvents. Furthermore, the use of enzymes as catalysts offers a high degree of selectivity under mild conditions. As mentioned previously, lipase from Candida rugosa has been successfully employed to catalyze the synthesis of 3-cyano-4,6-dimethyl-2-pyridone.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. While not directly forming the pyridone ring, flow chemistry has been effectively used for the α-methylation of pyridines using a Raney® nickel catalyst. This approach represents a greener and more efficient way to produce key precursors for 2-pyridone synthesis, with benefits including shorter reaction times and reduced waste.

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and efficient as they combine three or more reactants in a single step to form a complex product. The Hantzsch and Guareschi-Thorpe reactions are classical examples of MCRs. Modern variations continue to improve upon these by using greener catalysts and solvents, making them highly attractive for sustainable chemical synthesis.

Table 3: Comparison of Classical and Advanced/Green Synthetic Approaches

| Reaction Type | Classical Method | Advanced/Green Method | Key Advantages of Green Method |

|---|---|---|---|

| Guareschi-Thorpe | Base in organic solvent | Ammonium carbonate in water | Avoids organic solvents, inexpensive, simple work-up |

| Guareschi-Thorpe | Chemical base catalyst | Lipase biocatalyst | Mild conditions, high selectivity, biodegradable catalyst |

| General Synthesis | Conventional heating | Microwave irradiation | Drastically reduced reaction times, often higher yields |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and enhanced selectivity compared to conventional heating methods. jmaterenvironsci.comacs.org This technology is particularly valuable in combinatorial chemistry and for the rapid optimization of reaction conditions. acs.org

The synthesis of functionalized 2-pyridones can be efficiently achieved using microwave irradiation. One approach involves the condensation of an enaminone with a primary amine and ethyl 2-cyanoacetate. For instance, ethyl 2-((dimethylamino)methylene)-3-oxobutanoate, synthesized from ethyl 3-oxobutanoate and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) under microwave irradiation, can be reacted with various primary amines and ethyl 2-cyanoacetate in a microwave reactor for just 2 minutes to produce highly functionalized 2-pyridone derivatives in excellent yields. jmaterenvironsci.com This method highlights the advantages of combining microwave assistance with MCRs under solvent-free conditions. jmaterenvironsci.com

Another example is the microwave-assisted condensation of acetylacetone and N-substituted cyanoacetamides to produce pyridone derivatives. researchgate.net Furthermore, a one-pot, three-step microwave-assisted protocol has been developed for generating a combinatorial library of 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitriles, which contain a 2-pyridone ring. acs.org This process involves the reaction of 1,3-cyclohexanediones, DMFDMA, and various cyanoacetamides, demonstrating the utility of microwave technology in creating complex molecular structures efficiently. acs.org

Enzyme-Catalyzed Synthesis (e.g., Lipase from Candida rugosa)

The use of enzymes as catalysts in organic synthesis offers a green and sustainable alternative to conventional methods, often proceeding under mild reaction conditions with high selectivity. scielo.brresearchgate.net Lipases, particularly from Candida rugosa, have been successfully employed to catalyze the synthesis of substituted 3-cyano-2-pyridones. scielo.brresearchgate.net This enzymatic approach avoids the need for high temperatures and polar organic solvents typically required in traditional syntheses. researchgate.net

The synthesis of 4,6-dimethyl-3-cyano-2-pyridone has been studied in a reaction catalyzed by Candida rugosa lipase. scielo.brresearchgate.net The reaction mechanism is proposed to be a ping-pong bi-ter mechanism with inhibition by cyanoacetamide. scite.aibg.ac.rs In this process, the lipase, a serine hydrolase, first reacts with a 1,3-diketone (like acetylacetone) to form an enzyme-substrate complex. scielo.br Subsequently, the second substrate (cyanoacetamide) reacts with this complex to release the final 2-pyridone product and the free enzyme. scielo.br

Optimization studies using response surface methodology (RSM) have shown that temperature and the molar ratio of reactants significantly influence the reaction yield. The maximum yield for the synthesis of 4,6-dimethyl-3-cyano-2-pyridone was achieved at 44°C with a cyanoacetamide to acetylacetone molar ratio of 36. scielo.brscite.ai This demonstrates that the catalytic activity of Candida rugosa lipase can significantly enhance the rate of 2-pyridone synthesis under optimized, mild conditions. scielo.br

Table 1: Optimized Conditions for Enzyme-Catalyzed Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone

| Parameter | Optimal Value | Reference |

|---|---|---|

| Enzyme | Lipase from Candida rugosa | scielo.br |

| Temperature | 44 °C | scielo.brscite.ai |

| Molar Ratio (Cyanoacetamide/Acetylacetone) | 36 | scielo.brscite.ai |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most or all of the atoms from the starting materials. nih.govrsc.org This strategy is valued for its operational simplicity, atom economy, and efficiency in generating molecular diversity. jmaterenvironsci.comnih.gov

The synthesis of 2-pyridone derivatives is well-suited for MCR approaches. A notable example is the Guareschi-Thorpe reaction, which can be adapted into a one-pot, three-component synthesis of 3-cyano-4,6-dimethyl-2-pyridone from acetylacetone, malononitrile (B47326), and ammonium acetate (B1210297). researchgate.net Similarly, N-amino-3-cyano-2-pyridone derivatives have been synthesized through a one-pot three-component reaction of cyanoacetohydrazide, an acetonitrile (B52724) derivative (like malononitrile or ethyl cyanoacetate), and an aromatic aldehyde. rsc.org

A plausible mechanism for these MCRs often involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition of the third component. rsc.org The resulting intermediate then undergoes intramolecular cyclization and subsequent tautomerization or dehydrogenation to yield the stable 2-pyridone ring. rsc.org These reactions can be performed using various catalysts and conditions, including microwave irradiation and solvent-free systems, further enhancing their "green" credentials. jmaterenvironsci.comacsgcipr.org

Solvent-Free Conditions

Conducting chemical reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste, cost, and the environmental impact associated with volatile organic solvents. jmaterenvironsci.com The synthesis of 2-pyridone derivatives has been successfully achieved using this approach, often in conjunction with other green techniques like MCRs and microwave assistance. jmaterenvironsci.comresearchgate.net

For example, a series of 3-cyano-2-pyridone derivatives were prepared by reacting enaminonitriles with a primary amine under solvent-free conditions, resulting in high yields and an environmentally friendly procedure. researchgate.net Another efficient method involves a one-pot, three-component reaction of an enaminone, ethyl cyanoacetate, and a primary amine in the presence of basic Al₂O₃ as a catalyst, heated neat at 150°C. jmaterenvironsci.com This solvent-free methodology provides easy access to 2-pyridones with the advantages of short reaction times and a simple work-up procedure. jmaterenvironsci.com The combination of MCRs with solvent-free conditions represents a powerful and sustainable strategy for constructing the 2-pyridone scaffold. jmaterenvironsci.com

Catalysis in Pyridone Synthesis (e.g., Acid Catalysts, Basic Al₂O₃, Ammonium Acetate)

Catalysts play a crucial role in the synthesis of pyridones, facilitating reactions, increasing yields, and often enabling milder reaction conditions. A variety of catalysts, including acids, bases, and salts, have been employed.

Basic Catalysts: Basic alumina (B75360) (Al₂O₃) has been utilized as a clean and efficient catalyst in the one-pot, three-component synthesis of 2-pyridones. jmaterenvironsci.com The reaction, conducted under solvent-free conditions, involves heating a mixture of an enaminone, ethyl cyanoacetate, and a primary amine with a catalytic amount of basic Al₂O₃, affording the desired products in excellent yields. jmaterenvironsci.com Other basic catalysts, such as piperidine, have been used in MCRs to synthesize N-amino-3-cyano-2-pyridones in water, promoting the initial Knoevenagel condensation and subsequent Michael addition steps. rsc.org

Acid Catalysts: While base catalysis is common, Lewis acids like ZnCl₂ have also been reported to catalyze the synthesis of pyridine derivatives. nih.govmdpi.com For instance, the one-pot MCR of aldehydes, malononitrile, and thiophenol to produce 6-amino-3,5-dicarbonitrile-2-thio-pyridines was effectively catalyzed by ZnCl₂ under microwave irradiation. nih.govmdpi.com Heterogeneous acidic catalysts, such as Fe₃O₄@SiO₂@Pr-SO₃H, have been used in the solvent-free MCR synthesis of indeno[1,2-b]pyridines, which contain a pyridone core. nih.gov

Ammonium Acetate: Ammonium acetate is a versatile reagent that can act as both a catalyst and a source of ammonia. It is commonly used in the Hantzsch pyridine synthesis and its variations. acsgcipr.org In the context of 2-pyridone synthesis, ammonium acetate participates in one-pot, four-component reactions to yield polysubstituted pyridines. nih.gov For example, it is a key component in the reaction between aromatic aldehydes, acetophenone (B1666503) derivatives, and malononitrile to form 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov It is also used in the synthesis of 3-cyano-4,6-dimethyl-2-pyridone from acetylacetone and malononitrile. researchgate.net

Strategies for Derivatization of the this compound Core

The 2-pyridone scaffold is a versatile platform for further chemical modification, allowing for the introduction of various functional groups to tailor its chemical and biological properties. nih.gov Derivatization strategies often target different positions on the pyridone ring to create a diverse array of analogues.

Introduction of Azo Moieties

The introduction of an azo (–N=N–) group is a common derivatization strategy, particularly in the synthesis of dyes. nih.govnih.gov Azo compounds containing a pyridone scaffold are of interest as disperse dyes for synthetic fabrics like polyester (B1180765), often exhibiting bright hues and good fastness properties. researchgate.net

A series of 5-(phenylazo)-4,6-dimethyl-3-cyano-2-pyridones can be synthesized through a two-step process. The first step involves the synthesis of 3-arylazo-2,4-pentanedione by reacting acetylacetone with a substituted arenediazonium salt. This intermediate is then condensed with cyanoacetamide to yield the final azo pyridone dye. researchgate.net The synthesis relies on the diazotization of an aromatic amine followed by a coupling reaction with an active methylene compound, a fundamental process in azo dye chemistry. nih.gov These azo pyridone dyes exist predominantly in the hydrazone tautomeric form in the solid state and in solution.

Table 2: Examples of Synthesized 5-(Phenylazo)-4,6-dimethyl-3-cyano-2-pyridone Derivatives

| Substituent on Phenyl Ring | Product Name | Reference |

|---|---|---|

| p-OEt | 5-(p-Ethoxyphenylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| p-Me | 5-(p-Tolylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| p-COOH | 5-(p-Carboxyphenylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| p-Cl | 5-(p-Chlorophenylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| p-NO₂ | 5-(p-Nitrophenylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| m-OEt | 5-(m-Ethoxyphenylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| m-Me | 5-(m-Tolylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| m-COOH | 5-(m-Carboxyphenylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| m-Cl | 5-(m-Chlorophenylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| m-NO₂ | 5-(m-Nitrophenylazo)-4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

N-Alkylation and O-Alkylation Strategies

The alkylation of 2-pyridones, including this compound, presents a classic case of ambident nucleophilicity, where the reaction can occur at either the nitrogen or the oxygen atom. researchgate.net This leads to the formation of N-alkyl-2-pyridones or 2-alkoxypyridines, respectively. The regiochemical outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base employed for deprotonation, and the solvent. researchgate.netwiley-vch.de

Generally, N-alkylation is favored under basic conditions, while O-alkylation is often achieved using reagents like trialkyloxonium salts or by reacting alkyl halides with silver salts of the pyridone. wiley-vch.de The choice between "hard" and "soft" electrophiles, in accordance with the Hard and Soft Acids and Bases (HSAB) principle, can also direct the regioselectivity. Hard electrophiles tend to react at the harder oxygen atom, whereas softer electrophiles preferentially attack the softer nitrogen atom. wiley-vch.de

A notable method for achieving regioselective N-alkylation involves the use of tris(dimethylamino)phosphine, P(NMe2)3, which mediates the reaction of 2-pyridones with α-keto esters. This process occurs via a deoxygenation mechanism under mild conditions, offering high selectivity and applicability for larger-scale synthesis. organic-chemistry.org

The Mitsunobu reaction is another strategy employed for the alkylation of 2-pyridones. However, this reaction can lead to mixtures of N- and O-alkylated products, with the ratio being dependent on the substituents present on the pyridone ring. researchgate.net The hard, carbocation-like character of the intermediate alkoxyphosphonium cations in the Mitsunobu reaction often favors O-alkylation. wiley-vch.de

Table 1: Regioselectivity in Alkylation of 2-Pyridone Derivatives

| Alkylation Method | Typical Reagents | Predominant Product | Key Factors |

| N-Alkylation | Alkyl halides, alkyl-sulfonates with a base | N-Alkyl-2-pyridone | Basic conditions, "soft" electrophiles researchgate.netwiley-vch.de |

| O-Alkylation | Trialkyloxonium salts, dialkyl sulfates, alkyl halides/silver salts | 2-Alkoxypyridine | Neutral/acidic conditions, "hard" electrophiles wiley-vch.de |

| P(NMe2)3-Mediated | α-Keto esters, P(NMe2)3 | N-Alkyl-2-pyridone | Regioselective deoxygenation process organic-chemistry.org |

| Mitsunobu Reaction | DEAD, PPh3, Alcohol | Mixture of N- and O-alkylated products | Substituents on the pyridone ring, hard character of intermediate researchgate.netwiley-vch.de |

Functionalization via Cyano Group Reactivity

The introduction of a cyano group onto the 2-pyridone ring provides a versatile handle for further synthetic transformations. The strong electron-withdrawing nature of the nitrile group activates the ring and allows for a variety of subsequent reactions. 3-Cyano-2-pyridones are particularly important intermediates in the synthesis of various biodynamic molecules. rsc.org

One common strategy for constructing functionalized cyanopyridones involves multicomponent reactions. For instance, a one-pot, three-component reaction between an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation can yield highly substituted 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com

Another approach involves the reaction of cyanoacetohydrazide with aromatic aldehydes and activated nitriles. rsc.org This method leads to the formation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. The reaction mechanism is proposed to involve an initial Knoevenagel condensation, followed by a Michael addition of the cyanoacetohydrazide, and subsequent intramolecular cyclization and tautomerization. rsc.org These highly functionalized pyridones can serve as precursors for more complex heterocyclic systems.

Table 2: Synthesis of Functionalized Cyanopyridones

| Starting Materials | Reaction Type | Product Type | Ref. |

| Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | Three-component tandem reaction | 6-Amino-1-alkyl-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | mdpi.com |

| Cyanoacetohydrazide, Aromatic Aldehyde, Ethyl Cyanoacetate | Three-component reaction | Ethyl 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3-carboxylate-5-carbonitrile | rsc.org |

| Aromatic Aldehyde, Substituted Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate | Four-component reaction | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

Synthesis of Hybrid Heterocyclic Structures

The this compound core can be used as a building block for the synthesis of more complex, fused, and hybrid heterocyclic structures. These larger systems are of interest in drug discovery, as they allow for the exploration of a wider chemical space.

One effective method for constructing fused heterocyclic systems is the Diels-Alder reaction. 2-Pyridones containing an electron-withdrawing group, such as a nitro group, can act as dienophiles in [4+2] cycloaddition reactions with electron-rich dienes. nih.gov For example, the reaction of 5-nitro-2-pyridones with 2,3-dimethyl-1,3-butadiene (B165502) leads to the formation of quinolones through a regioselective cycloaddition followed by aromatization with the elimination of nitrous acid. nih.gov

Multicomponent reactions are also instrumental in building hybrid structures. The synthesis of pyrano[3,2-c]pyridones has been achieved through a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative. nih.gov This strategy allows for the rapid assembly of complex scaffolds from simple starting materials.

Furthermore, existing functional groups on the pyridone ring can be elaborated to form new heterocyclic rings. For instance, diarylidene compounds derived from pyridones can react with thiourea (B124793) in the presence of a base to form pyrimidine-fused pyridone derivatives. nih.gov These hybrid structures combine the pharmacophoric features of both the pyridone and the newly formed heterocyclic ring.

Table 3: Examples of Hybrid Heterocyclic Structures from Pyridone Derivatives

| Synthetic Strategy | Reactants | Resulting Hybrid Structure | Ref. |

| Diels-Alder Cycloaddition | 5-Nitro-2-pyridone, 2,3-Dimethyl-1,3-butadiene | Quinolone | nih.gov |

| Three-Component Reaction | Aromatic Aldehyde, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridone | nih.gov |

| Cyclocondensation | Diarylidenepyridone, Thiourea | Pyrimidine-fused Pyridone | nih.gov |

Spectroscopic and Analytical Characterization of 5,6 Dimethyl 2 Pyridone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 5,6-Dimethyl-2-pyridone, the chemical shifts of the protons provide significant structural information. The two methyl groups (at C5 and C6) are expected to appear as distinct singlets in the aliphatic region of the spectrum, typically between δ 2.0 and 2.5 ppm. The exact chemical shift will depend on the solvent used.

The two aromatic protons on the pyridone ring (at C3 and C4) would typically appear as doublets due to coupling with each other. Their chemical shifts are expected in the aromatic region, generally between δ 6.0 and 7.5 ppm. For instance, in the related compound 1,6-Dimethyl-5-((triisopropylsilyl)ethynyl)pyridin-2(1H)-one, the ring protons appear as doublets at δ 7.40 and 6.48 ppm. snnu.edu.cn The N-H proton of the pyridone ring is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appears downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-CH₃ | ~2.1 | Singlet |

| C6-CH₃ | ~2.3 | Singlet |

| C3-H | ~6.2 | Doublet |

| C4-H | ~7.3 | Doublet |

| N-H | Variable (Broad) | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon (C2) is the most deshielded, with a characteristic chemical shift in the range of δ 160-165 ppm. snnu.edu.cn The carbons of the methyl groups (C5-CH₃ and C6-CH₃) will appear in the upfield region, typically between δ 15 and 25 ppm. The remaining four sp² hybridized carbons of the pyridone ring will have signals in the aromatic region (δ 100-150 ppm). For example, in 1,4-Dimethyl-5-((triisopropylsilyl)ethynyl)pyridin-2(1H)-one, the ring carbons appear at δ 151.9, 141.5, 118.8, and 104.5 ppm. snnu.edu.cn

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (C2) | ~162 |

| C 5 | ~120 |

| C 6 | ~145 |

| C 3 | ~105 |

| C 4 | ~140 |

| C5-C H₃ | ~17 |

| C6-C H₃ | ~20 |

Infrared (IR) Spectroscopy (e.g., Carbonyl Stretch Identification)

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For pyridone derivatives, this band typically appears in the region of 1650-1690 cm⁻¹. uzh.ch The exact position can be influenced by hydrogen bonding and the electronic effects of substituents. Other characteristic absorptions include C-H stretching vibrations for the methyl and aromatic protons (around 2900-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1550-1600 cm⁻¹), and a broad N-H stretching band (around 3100-3400 cm⁻¹) due to the amide functionality.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3100-3400 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=O (Amide) | Stretch | ~1650 | Strong |

| C=C (Aromatic) | Stretch | 1550-1600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₉NO), the mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 123.15 g/mol ).

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. For this compound, the theoretical exact mass is 123.0684 g/mol . HRMS analysis of a sample would be expected to yield a measured mass very close to this theoretical value, thus confirming the molecular formula C₇H₉NO. For example, the HRMS analysis of the derivative 1,4-Dimethyl-5-((triisopropylsilyl)ethynyl)pyridin-2(1H)-one (C₁₈H₃₀NOSi⁺) showed a found mass of 304.2091, which is in close agreement with the calculated mass of 304.2091. snnu.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridone ring system contains conjugated double bonds, which give rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically due to π → π* transitions. For 2-pyridone derivatives, low-energy absorption bands are commonly observed in the range of 287–340 nm. diva-portal.org The spectrum of this compound is expected to show strong absorption bands within this region, characteristic of the conjugated system of the pyridone core. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For instance, in the characterization of 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine, a derivative of the pyridone core structure, elemental analysis was employed to confirm its composition. The experimental findings were in excellent agreement with the calculated values, as detailed in the table below.

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine | C | 83.17 | 83.20 | mdpi.com |

| H | 5.64 | 5.69 | ||

| N | 11.19 | 11.23 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. The crystallographic data are essential for understanding the steric and electronic properties of the molecule in the solid state.

The crystal structure of 3-cyano-4,6-dimethyl-2-pyridone, a close derivative of this compound, has been thoroughly investigated. researchgate.netiucr.org In the solid state, this compound forms centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds, a characteristic feature of many 2-pyridone structures. iucr.org The detailed crystallographic parameters for this compound have been determined and are presented in the interactive table below.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 3-cyano-4,6-dimethyl-2-pyridone | researchgate.netiucr.org |

| Chemical Formula | C₈H₈N₂O | |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 3.975(4) | |

| b (Å) | 7.417(4) | |

| c (Å) | 12.820(8) | |

| α (°) | 76.36(4) | |

| β (°) | 88.54(4) | |

| γ (°) | 88.62(4) | |

| Volume (ų) | 367.1(5) | researchgate.net |

| Z | 2 | researchgate.net |

Furthermore, single-crystal X-ray diffraction has been used to confirm the structures of other pyridone derivatives, such as 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile and 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, highlighting the utility of this technique in the structural analysis of this class of compounds. researchgate.net Similarly, the molecular structures of a series of 3-cyano-2(1H)-pyridones have been definitively determined using this method. nih.govrsc.org

Reaction Mechanisms and Chemical Reactivity of 5,6 Dimethyl 2 Pyridone

Tautomerism Studies

Tautomerism, the chemical equilibrium between interconverting constitutional isomers, is a fundamental characteristic of the 2-pyridone scaffold. This behavior directly influences the compound's chemical properties, reactivity, and biological function. nih.govnih.gov

5,6-Dimethyl-2-pyridone exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, officially named 5,6-dimethyl-1H-pyridin-2-one, and the lactim (enol) form, 5,6-dimethyl-2-hydroxypyridine. nih.govwayne.edu Extensive studies on the parent 2-pyridone molecule have established that the lactam form is generally more stable and predominates in both the solid state and in various solvents. nih.gov

The position of this equilibrium is sensitive to environmental factors. In aqueous solutions and other polar solvents, the lactam form is favored due to its higher dipole moment, which allows for better stabilization by the solvent molecules. wuxibiology.com Conversely, in the gas phase or in nonpolar solvents, the relative stability of the aromatic lactim tautomer increases. wayne.edu Ab initio calculations on the parent 2-pyridone confirm that while the energy difference is small, the pyridone form is slightly more stable. wayne.edu Spectroscopic methods, such as FTIR and 2D IR spectroscopy, have been instrumental in identifying and quantifying the populations of both tautomers in solution. nih.govnih.gov For instance, studies on substituted 2-pyridones have shown that the equilibrium can be observed and measured, with equilibrium constants varying based on substitution and solvent. nih.gov

| Solvent | Dielectric Constant | Keq ([Pyridone]/[Hydroxypyridine]) |

|---|---|---|

| Cyclohexane | 2.02 | 1.7 |

| Chloroform | 4.81 | 6.0 |

| Acetonitrile (B52724) | 37.5 | 140 |

| Water | 80.1 | 910 |

Data adapted from studies on the parent 2-pyridone system to illustrate the principle of solvent effects. wuxibiology.com

When this compound is used as a coupling component in the synthesis of azo dyes, a different form of tautomerism, azo-hydrazone tautomerism, becomes relevant in the resulting derivative. The product can exist as a true azo tautomer, containing a -N=N- double bond, or as a hydrazone tautomer, characterized by a -C=N-NH- group.

Studies on various pyridone-based azo dyes demonstrate that the hydrazone form is often dominant under conventional conditions. rsc.org This preference is supported by techniques like ¹H NMR and X-ray crystallography, which can identify the proton on the hydrazone nitrogen and reveal intramolecular hydrogen bonding that stabilizes this form. rsc.org The equilibrium between the azo and hydrazone tautomers can be influenced by external factors such as pH and the presence of metal ions. rsc.org For example, changes in acidity or alkalinity can shift the equilibrium, which is observable through changes in the UV-visible absorption spectra of the dye. rsc.org

Dimerization and Aggregation Behavior

In solution and in the solid state, 2-pyridone and its derivatives exhibit a strong tendency to form non-covalent aggregates, primarily through hydrogen bonding.

This compound readily forms centrosymmetric dimers, particularly in nonpolar solvents and in the crystalline state. nih.gov This self-association occurs through the formation of two complementary N–H···O hydrogen bonds between the amide functionalities of two separate lactam molecules. nih.gov This dimerization has a significant impact on the molecule's physical and chemical properties.

The formation of these dimers can also influence the lactam-lactim tautomeric equilibrium. In certain substituted 2-pyridones, it has been observed that the lactam tautomer resides predominantly in the dimeric form, while the lactim tautomer exists as a monomer. uni-muenchen.de Consequently, dilution of a solution can cause the dissociation of dimers, leading to a shift in the equilibrium towards the lactim form. uni-muenchen.de X-ray diffraction studies of related compounds, such as 2,6-dimethyl-4-pyridone, confirm the presence of strong head-to-tail N–H···O hydrogen bonds that link molecules into chains or discrete dimers in the solid state. nih.gov

| Compound | System | Space Group | Key Feature |

|---|---|---|---|

| 6-(3,3-dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone | Triclinic | P1 | Centrosymmetric dimers via N–H···O bonds nih.gov |

| 2,6-dimethyl-4-pyridone hemihydrate | Monoclinic | C2/c | Head-to-tail N–H···O hydrogen-bonded chains nih.gov |

The directional and specific nature of hydrogen bonding in pyridone-like systems can lead to the formation of higher-order supramolecular structures. While not directly documented for this compound itself, related compounds containing multiple pyrrole (B145914) rings linked in a similar fashion, such as tripyrrindiones, have been shown to form intermolecularly hydrogen-bonded dimeric helices. nih.gov In these structures, each molecule adopts a helical conformation, and two molecules of the same helicity (e.g., P-type with P-type) bind together through hydrogen bonds. nih.gov This demonstrates the potential for the rigid, planar structure of the pyridone ring and its capacity for dimerization to serve as a basis for more complex, chiral supramolecular assemblies.

The ability of this compound to form a cyclic, hydrogen-bonded dimer is central to its role in facilitating proton transfer reactions. The dimer acts as a bifunctional catalyst, possessing both a weakly acidic site (the N-H proton) and a weakly basic site (the C=O oxygen) in a spatially constrained arrangement. uni-muenchen.de This structure allows the dimer to bind to a transition state and simultaneously exchange two protons in a concerted manner, interconverting between tautomers during the catalytic cycle. uni-muenchen.dersc.org This mechanism of "tautomeric catalysis" is analogous to processes mediated by some enzymes and is responsible for the catalytic efficiency of 2-pyridones in various reactions, such as mutarotation and nucleophilic substitution. uni-muenchen.de

Electrophilic and Nucleophilic Reactions

The this compound scaffold can undergo a variety of electrophilic and nucleophilic reactions. The pyridone ring is generally more reactive towards electrophiles than pyridine (B92270) itself due to the influence of the oxygen atom, which activates the ortho and para positions. gcwgandhinagar.com Conversely, the electron-deficient nature of the pyridine ring system makes it susceptible to nucleophilic attack, a reactivity that can be enhanced by N-oxidation. gcwgandhinagar.com

A key oxidation reaction for pyridine derivatives is the formation of the corresponding N-oxide. This transformation is significant because it alters the electronic properties of the heterocyclic ring; the N-oxide group increases the electron density at the C2 and C4 positions, thereby activating the ring for electrophilic substitution while deactivating it for nucleophilic substitution at those same positions. gcwgandhinagar.comwikipedia.org The oxidation of the nitrogen atom also suppresses its basicity and nucleophilicity. wikipedia.org

The synthesis of pyridine N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent, most commonly a peroxy acid. wikipedia.org This reaction was first reported by Jakob Meisenheimer using peroxybenzoic acid. wikipedia.org Other reagents have also been developed for this purpose.

| Oxidizing Agent | Typical Conditions | Reference |

| Peroxybenzoic acid | Varies | wikipedia.org |

| Peracetic acid | Varies | wikipedia.org |

| Hydrogen Peroxide / Acetic Acid | Reflux | arkat-usa.orgumich.edu |

| m-Chloroperoxybenzoic acid (m-CPBA) | DMF/MeOH with HF | arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO | arkat-usa.org |

The resulting this compound N-oxide would be a versatile intermediate for further functionalization. The N-oxide can later be removed (deoxygenated) using reducing agents like zinc dust to restore the original pyridine ring if desired. gcwgandhinagar.com

While specific studies on the reduction of cyano-substituted this compound are not extensively detailed in the literature, reduction reactions are a fundamental class of transformations for pyridone derivatives. A common reduction involves the saturation of the pyridone ring itself. For instance, pyridine N-oxides can be reduced directly to piperidines in a mild procedure using ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a catalyst. acs.org This provides a pathway to fully saturated heterocyclic rings from the aromatic pyridone precursors.

In the broader context of pyridone chemistry, cyano groups attached to the ring are important functional handles. For related compounds like 3-cyano-4,6-dimethyl-2-pyridone, the cyano group can be hydrolyzed or otherwise converted, but specific reduction to an aminomethyl group would typically involve standard reducing agents for nitriles, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, assuming these reagents are compatible with the pyridone ring.

Substitution reactions are crucial for the functionalization of the this compound core. Both electrophilic and nucleophilic substitutions can occur, either on the pyridone ring or on the alkyl side chains.

Electrophilic Substitution: The pyridone ring is activated towards electrophilic attack at the positions ortho and para to the oxygen atom (C3 and C5). gcwgandhinagar.com However, electrophilic substitution on the pyridine ring can be challenging because many electrophilic reagents are acidic, leading to preferential protonation or coordination at the basic nitrogen atom. iust.ac.ir The formation of a pyridinium (B92312) cation deactivates the ring towards electrophiles. iust.ac.ir N-oxidation can circumvent this issue by activating the ring. gcwgandhinagar.com For pyridones, reactions such as chlorination and nitration have been investigated on substituted derivatives, leading to polyhalo- and nitro-substituted products that serve as synthons for other molecules. researchgate.net

Nucleophilic Substitution: Pyridines and their derivatives are generally more susceptible to nucleophilic substitution than benzene. gcwgandhinagar.com A common reaction for 2-pyridones is their conversion to 2-chloropyridines using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). gcwgandhinagar.comiust.ac.ir This reaction transforms the hydroxyl/oxo group into a good leaving group, facilitating the introduction of a nucleophile.

Furthermore, substitution can be performed on the methyl side chains. For example, 6-methyl-substituted pyridin-2(1H)-ones can undergo bromination to yield 6-bromomethyl derivatives. researchgate.net These brominated intermediates are reactive towards various nucleophiles, allowing for the synthesis of new amino derivatives and fused heterocyclic systems like thieno- and furo[3,4-b]pyridin-2(1H)-ones. researchgate.net

| Reaction Type | Reagent/Conditions | Position of Attack | Product Type | Reference |

| Electrophilic Nitration | Nitrating agents | C3, C5 | Nitro-pyridones | researchgate.net |

| Electrophilic Halogenation | Halogenating agents | C3, C5 | Halo-pyridones | researchgate.net |

| Nucleophilic Halogenation | POCl₃, SOCl₂ | C2 | 2-Chloropyridines | gcwgandhinagar.comiust.ac.ir |

| Side-chain Halogenation | Brominating agents | C6-methyl | 6-(Bromomethyl)pyridone | researchgate.net |

| Side-chain Nucleophilic Substitution | Nucleophiles | C6-bromomethyl | 6-(Nucleophilomethyl)pyridone | researchgate.net |

Mechanistic Investigations of Synthetic Processes

The synthesis of the 2-pyridone core is a well-established area of organic chemistry, with several methods developed. Mechanistic studies provide insight into the formation of this important heterocyclic scaffold.

One prominent mechanism for the synthesis of highly functionalized pyridones involves a one-pot, three-component reaction. rsc.org A plausible pathway for this cascade process is depicted as follows:

Knoevenagel Condensation: An initial condensation between an activated nitrile and an aromatic aldehyde, catalyzed by a base like piperidine, forms a Knoevenagel product. rsc.org

Michael Addition: A compound with an active methylene (B1212753) group (e.g., cyanoacetohydrazide) then undergoes a Michael addition to the Knoevenagel adduct. rsc.org

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization via the nucleophilic addition of an amino group to a nitrile group. rsc.org

Tautomerization and Aromatization: Subsequent imine-enamine tautomerization followed by an oxidative dehydrogenation step yields the final aromatic 2-pyridone product. rsc.org

Another classic and important route is the Guareschi-Thorpe synthesis , which is used to produce 3-cyano-2-pyridones. This method typically involves the base-mediated reaction of a 1,3-dicarbonyl compound (like acetylacetone) with a cyanoacetamide derivative. researchgate.net The reaction proceeds through cyclization and dehydration to form the pyridone ring.

More modern synthetic strategies have also been investigated mechanistically. For example, an oxidative amination process has been developed for the synthesis of pyridones from cyclopentenones. chemrxiv.org This method involves the in situ formation of a silyl (B83357) enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. chemrxiv.org Control experiments in such studies help to elucidate the reaction pathway and optimize conditions for this streamlined, one-pot synthesis. chemrxiv.org

| Synthetic Method | Key Reactants | Mechanistic Steps | Reference |

| One-pot Three-component Reaction | Aldehyde, Activated Nitrile, Active Methylene Compound | Knoevenagel condensation, Michael addition, Cyclization, Aromatization | rsc.org |

| Guareschi-Thorpe Synthesis | 1,3-Diketone, Cyanoacetamide | Base-mediated condensation and cyclization | researchgate.net |

| Oxidative Amination | Cyclopentenone, Nitrogen Source (e.g., Ammonium Carbamate) | Silyl enol ether formation, Nitrogen insertion, Aromatization | chemrxiv.org |

Biological Activities and Medicinal Chemistry Applications of 5,6 Dimethyl 2 Pyridone and Pyridone Derivatives

Antimicrobial Properties

Pyridone derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

The antibacterial potential of pyridone derivatives has been extensively studied against a range of pathogenic bacteria, including Gram-positive and Gram-negative species.

Certain 4-pyridinone derivatives have demonstrated notable activity against the Gram-negative bacterium Escherichia coli. In one study, a series of newly synthesized 4-pyrone and 4-pyridinone derivatives were evaluated for their antibacterial properties. While most of the compounds showed mild to moderate activity against various microbes, they exhibited good activity against Escherichia coli, with Minimum Inhibitory Concentrations (MICs) recorded as low as 64 µg/L for all tested compounds. However, in this particular study, none of the compounds inhibited the growth of the Gram-positive bacterium Staphylococcus aureus. asianpubs.org

In contrast, other studies have reported significant antibacterial activity of pyridone derivatives against S. aureus. For instance, a novel series of tricyclic 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione derivatives, which contain a pyridone core, showed significant antibiotic activity. One potent analogue with an N-heptyl-9-t-Bu substitution pattern emerged as a promising candidate with MIC levels of ≤2 μg/mL across four strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org Another study on alkyl pyridinol compounds also demonstrated potent activity against various S. aureus strains, with one derivative exhibiting MIC values between 0.5–1 μg/mL. mdpi.com

The activity of pyridone derivatives against Pseudomonas aeruginosa has also been documented. Substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide, which feature a pyridine (B92270) core, have shown high antibacterial activity against P. aeruginosa, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov

| Derivative Type | Bacterium | MIC (μg/mL) | Reference |

| 4-Pyridinone derivatives | Escherichia coli | 0.064 | asianpubs.org |

| N-heptyl-9-t-Bu-pyrano[3,2-c]quinoline-2,5(6H)-dione | Staphylococcus aureus (MRSA) | ≤2 | nih.govacs.org |

| Alkyl pyridinol derivative | Staphylococcus aureus | 0.5-1 | mdpi.com |

| Substituted Mannich bases | Pseudomonas aeruginosa | 6.25-12.5 | nih.gov |

| 3-cyano-2-pyridone derivative | Staphylococcus aureus | 2.4 | researchgate.netnih.gov |

| 3-cyanopyridine derivatives | Escherichia coli | 3.91 | researchgate.net |

In addition to their antibacterial properties, pyridone derivatives have shown considerable promise as antifungal agents.

Several studies have highlighted the efficacy of pyridone derivatives against Candida albicans, a common opportunistic fungal pathogen. A specific pyridone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one, was identified as having potent antifungal activity against C. albicans, with a MIC of 12.5 µg/mL. nih.gov This compound was also effective against clinically isolated fluconazole- or caspofungin-resistant C. albicans strains. nih.gov Another study reported that a pyridone derivative showed equivalent antifungal activity to miconazole (B906) against C. albicans, with a MIC of 25 μg/ml. researchgate.net Furthermore, some pyridone derivatives have been shown to inhibit the formation of C. albicans biofilms, a key virulence factor. nih.govmdpi.com

The activity of pyridone derivatives extends to molds such as Aspergillus fumigatus. A study on pyranone and furanone derivatives isolated from Aspergillus sp. demonstrated antifungal activity against Aspergillus fumigatus. researchgate.net Another pyridone derivative demonstrated antifungal activity towards Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL. nih.gov A novel series of pyrimidine-based molecules, which can be considered structurally related to pyridones, showed a MIC range of 8–16 µg/mL against A. fumigatus reference strains and clinical isolates. nih.gov

| Derivative | Fungus | MIC (μg/mL) | Reference |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | Candida albicans | 12.5 | nih.gov |

| Pyridone derivative | Candida albicans | 25 | researchgate.net |

| Pyridone derivative | Aspergillus fumigatus | 1.95 | nih.gov |

| Pyrimidine-based derivative | Aspergillus fumigatus | 8-16 | nih.gov |

Antiviral Activity (e.g., Anti-HIV, Anti-Hepatitis B, Human Rhinovirus 3C Protease Inhibitors)

The structural diversity of pyridone derivatives has been exploited to develop potent antiviral agents targeting various stages of the viral life cycle.

Pyridone derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inactivation. A number of 4-benzyl pyridinone derivatives have been shown to be potent inhibitors of HIV-1 replication in cell culture and of HIV-1 reverse transcriptase activity in vitro. nih.gov Further modifications to the pyridinone ring, such as the introduction of ethyl or isopropyl groups at the 3-position, have led to compounds with high activity against wild-type HIV-1 and low-nanomolar potency against several clinically relevant mutant strains. nih.gov

The anti-hepatitis B virus (HBV) activity of 2-pyridone derivatives has also been reported. A series of novel 2-pyridone analogues demonstrated moderate to good activity against HBV DNA replication in vitro. The most active compounds exhibited good inhibitory activity with IC50 values as low as 0.12 μM and high selectivity. nih.gov Polycyclic pyridone-related compounds are also being explored as potential anti-HBV agents. nih.gov

Furthermore, 2-pyridone-containing peptidomimetics have been designed as irreversible inhibitors of human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication. These inhibitors form a covalent adduct with the active site cysteine residue of the enzyme. Optimization of these compounds has yielded highly active 3C protease inhibitors that function as potent antirhinoviral agents against multiple virus serotypes in cell culture, with EC50 values below 0.05 μM. asianpubs.orgresearchgate.net

Anticancer and Antiproliferative Activities

The pyridone scaffold is a key component in a number of anticancer agents, owing to its ability to interact with various targets involved in cancer cell proliferation and survival.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridone derivatives have been successfully developed as inhibitors of several kinases.

Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers, has been a significant target for pyridone-based inhibitors. A number of 4,6-diaryl-3-cyano-2-pyridone derivatives have shown potent anticancer activity through the inhibition of Pim-1 kinase. researchgate.net Further studies on pyridine-quinoline hybrids have also identified potent PIM-1 kinase inhibitors. mdpi.com Kinetic studies have revealed that some of these derivatives act as both competitive and non-competitive inhibitors of the Pim-1 kinase enzyme. researchgate.net The interaction often involves the carbonyl group of the pyridone ring forming a hydrogen bond with key residues in the ATP-binding site of the kinase. mdpi.com

Beyond Pim-1, pyridone derivatives have been investigated as inhibitors of other kinases. For instance, pyridinone–quinazoline derivatives have been reported as cytotoxic agents targeting protein tyrosine kinases (PTKs). nih.govresearchgate.net

Pyridone derivatives can exert their anticancer effects by modulating gene expression and interfering with critical cell signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Studies on certain anticancer pyridine and pyridone-based compounds have shown that they can induce G2/M phase arrest in the cell cycle. This cell cycle inhibition is often mediated through the upregulation of cell cycle inhibitors such as p21 and the tumor suppressor p53. nih.gov

Furthermore, these compounds have been found to induce apoptosis (programmed cell death) in cancer cells. The apoptotic mechanism can involve the upregulation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Some pyridine-quinoline hybrids have been shown to significantly induce apoptosis and activate caspases 3 and 7, which are key executioners of apoptosis. mdpi.com Thieno[2,3-b]pyridine derivatives have also been shown to induce apoptosis in ovarian tumor cell lines. nih.gov Additionally, certain pyridone derivatives have been found to modulate the expression of proteins involved in cell survival and apoptosis, such as Bax and Bcl-2. researchgate.net

Anti-inflammatory and Analgesic Activities

Pyridone and its derivatives have emerged as a significant class of compounds possessing noteworthy anti-inflammatory and analgesic properties. frontiersin.orgresearchgate.net Research has demonstrated that the anti-inflammatory effect of certain 3-hydroxy-pyridine-4-one derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are iron-dependent. researchgate.netnih.gov

Studies on newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives have confirmed their evaluation for anti-inflammatory and analgesic activities. nih.govbohrium.com Similarly, various thienopyridine and 1,4-dihydropyridine (B1200194) derivatives have been shown to possess strong anti-inflammatory and pronounced analgesic effects in experimental models. actabiomedica.ru For instance, in a carrageenan-induced paw edema model in rats, certain pyridopyrimidine derivatives exhibited superior anti-inflammatory effects compared to the standard drug celecoxib. rsc.orgtandfonline.com The mechanism for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of inflammatory mediators like prostaglandins. tandfonline.comunina.it

The table below summarizes the anti-inflammatory activity of selected pyridine derivatives from a study on carrageenan-induced paw edema.

| Compound | Edema Inhibition (%) (1 hr) |

| Pyrido[2,3-d]pyrimidine derivative (25) | 74% |

| Celecoxib (Reference) | Not specified |

| Data sourced from a study on pyrimidine-pyridine hybrids. rsc.org |

Cardiotonic Effects

Pyridone derivatives represent a significant class of non-glycosidic cardiotonic agents, with compounds like amrinone (B1666026) and milrinone (B1677136) being well-known prototypes. These agents typically exert their effects by inhibiting phosphodiesterase III (PDE III), an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This inhibition leads to increased intracellular cAMP levels, resulting in a positive inotropic effect (increased force of contraction) and vasodilation. nih.govnih.gov

Numerous studies have explored the synthesis and evaluation of novel pyridone derivatives for their cardiotonic potential. For example, a series of 6-, 7-, and 8-pyridyl-2(1H)-quinolone derivatives were found to be significantly more potent than reference drugs in enhancing the contractility of guinea pig atria. nih.gov Another compound, 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020), demonstrated effective cardiotonic and vasodilating properties in both intravenous and oral administrations in canine models. nih.gov This compound increased cardiac contractility and cardiac index while decreasing systemic vascular resistance. nih.gov The positive inotropic effects of these derivatives are often observed with only mild increases in heart rate. nih.gov

The following table shows the cardiotonic activity of selected milrinone analogs.

| Compound | % Change of Developed Tension over Control |

| 5c | 94.4 ± 5.2 |

| 5d | 89.2 ± 4.7 |

| 5e | 87.5 ± 5.1 |

| Milrinone (Reference) | 84.0 ± 1.6 |

| Data from a study on isolated guinea pig atria. |

Other Biological Activities

The pyridine and pyridone scaffolds are key components in various compounds exhibiting significant antioxidant activity. pensoft.net This activity is crucial for protecting cells against oxidative stress caused by reactive oxygen species (ROS). nih.gov Derivatives such as 2,2'-pyridoin have been shown to inhibit H₂O₂-induced cell death and intracellular oxidative stress more effectively than ascorbic acid in HL-60 cells. nih.gov

Several studies have synthesized and evaluated series of 2-pyridone derivatives, identifying compounds with high antioxidant capacities. researchgate.net For instance, certain thiazolo[4,5-b]pyridine (B1357651) derivatives have been identified as promising scaffolds for developing antioxidant drug-like compounds. pensoft.net The antioxidant potential of these compounds is often assessed using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, the Trolox equivalent antioxidant capacity (TEAC) assay, and the ferrous ion chelating (FIC) test. pensoft.netnih.gov In one study, specific pyridine-based chalcones demonstrated higher antioxidant activity than the reference agent quercetin (B1663063) in the FIC method. nih.gov

The table below presents the antioxidant capacity of selected pyridine-based chalcones.

| Compound | Ferrous Ion Chelating (EC₅₀ µg/mL) |

| 3e | 16.53 ± 1.21 |

| 3g | 58.85 ± 1.10 |

| 3i | 58.73 ± 12.94 |

| Quercetin (Reference) | 87.24 ± 3.93 |

| Data from a study evaluating pyridine-based chalcones. nih.gov |

Pyridine derivatives have been extensively investigated as potential agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. nih.gov The development of analogs of existing drugs like isoniazid (B1672263), which incorporates a pyridine ring, has yielded compounds with encouraging antimycobacterial activity. nih.gov

Research has led to the synthesis of various classes of pyridine derivatives with potent antitubercular effects. Quinazolinone-based pyridine derivatives have shown promise, with minimum inhibitory concentration (MIC) values in the low micromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov Chalcone-based pyridine derivatives also exhibit antitubercular activity. mdpi.com Furthermore, 2,4-disubstituted and 2,6-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against Mtb located within human macrophages and in biofilm forms. frontiersin.orgnih.gov The MIC values for some of these compounds are comparable or even superior to the reference drug isoniazid. nih.gov

The table below summarizes the in vitro antitubercular activity of selected isoniazid/pyridine derivatives against the H37Rv strain of M. tuberculosis.

| Compound | IC₅₀ (µM) |

| 1 | 3.2 |

| 2 | 1.5 |

| Data from a study on isoniazid and pyridine derivatives. nih.gov |

Pyridone and pyridine derivatives have been identified as potent modulators of cell proliferation, differentiation, and apoptosis, making them attractive candidates for anticancer drug development. mdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of key regulatory proteins. nih.govnih.gov

For example, a series of pyridone derivatives designed as inhibitors of the BRD4 protein demonstrated potent anti-proliferative activity against enzalutamide-resistant prostate cancer cells. nih.gov These compounds were found to induce apoptosis by regulating Bcl-2/Bax proteins and activating the caspase-3 signaling pathway. nih.gov Other research on 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives showed they could induce cell cycle arrest at the S phase and promote apoptosis in colorectal adenocarcinoma cells. nih.gov These effects were associated with the activation of the pro-apoptotic Bax gene and suppression of the anti-apoptotic Bcl-2 gene. nih.gov Similarly, certain dihydropyridine (B1217469) and pyridine analogs have been shown to induce apoptosis through the overproduction of reactive oxygen species and subsequent DNA damage. mdpi.com

The table below shows the effect of a potent 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative on the cell cycle of Caco-2 cells.

| Cell Cycle Phase | Control Cells (%) | Treated Cells (%) (IC₅₀ value) |

| G0-G1 | 51.08 | Not specified (decreased) |

| S | 31.18 | 42.07 |

| G2/M | Not specified (decreased) | 6.85 |

| Data from a study on spiro-pyridine derivatives. nih.gov |

Pyridone derivatives are involved in and can influence cellular metabolic pathways. researchgate.net Certain pyridones are known catabolites of vitamin B3 (nicotinamide) and are considered markers of NAD-dependent metabolism. mdpi.com The presence and levels of these pyridone species, such as 4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR), can indicate dysregulation in cellular energetics. nih.govmdpi.com

Studies have shown that human cells can metabolize 4PYR, converting it into various derivatives. nih.gov This metabolic conversion has been associated with a deterioration of cellular energetics, primarily through the inhibition of glycolysis, without affecting mitochondrial function. nih.gov The enzymes adenosine kinase, cytosolic 5'-nucleotidase II, and nicotinamide (B372718) nucleotide adenylyltransferase 3 have been identified as key players in the metabolism of 4PYR. nih.gov The broader oxidation of pyridine derivatives is linked to numerous metabolic processes, highlighting the integral role of this chemical scaffold in cellular biochemistry. researchgate.net

Enzyme Inhibition and Activation (e.g., Mono-oxygenases)

The pyridone scaffold is a key component in a multitude of enzyme inhibitors, targeting a wide range of biological pathways. Pyridone derivatives have been identified as potent inhibitors of Pim-1 kinase, a target in cancer therapy. researchgate.net Additionally, related structures like thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated as selective inhibitors of cyclooxygenase 2 (COX-2), an enzyme implicated in inflammation. ijper.org In one study, a compound with a para-fluorophenyl substituent on a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core was the most potent, showing selectivity for COX-2 over COX-1. ijper.org

The interaction of pyridone-containing substrates with monooxygenases is also a subject of study. Flavin-dependent monooxygenases are known to catalyze the hydroxylation of pyridine rings. researchgate.net For instance, the enzyme 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), found in Pseudomonas putida, facilitates the hydroxylation and subsequent carbon-carbon bond cleavage of the pyridine ring in its substrate, HSP. asm.org The catalytic mechanism involves the transfer of an oxygen atom from a reactive FAD peroxide species to the substrate. asm.org Cytochrome P450 monooxygenases (CYPs) represent another major class of enzymes that perform regio- and stereospecific oxidation of various substrates, including heterocyclic compounds. nih.gov Studies have identified self-sufficient P450 monooxygenases in bacteria that are involved in the catabolism of aromatic compounds like 2-hydroxyphenylacetic acid, demonstrating the role of these enzymes in processing pyridine-related structures. nih.gov

While many pyridone derivatives are designed as enzyme inhibitors, their core structure can also be a substrate for enzymatic modification, a critical consideration in drug metabolism and design.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridone derivatives. Research has demonstrated that modifications to the pyridone ring are critical for antiviral activity and that different substituents can be introduced to interact with key amino acid residues in target proteins. frontiersin.org

Key SAR findings for various pyridone derivatives include:

Anti-HBV Activity : For 2-pyridinone analogs designed as anti-Hepatitis B Virus agents, N-aryl derivatives showed better activity than N-alkyl derivatives. frontiersin.org

PPARγ Agonism : In a series of pyridine derivatives targeting the peroxisome proliferator-activated receptor gamma (PPARγ), the introduction and position of methyl or methoxy (B1213986) groups on the pyridine ring significantly influenced potency and whether the compound acted as a partial or full agonist. nih.govacs.org For instance, 4-methoxy and 5-methoxy substituted 3-pyridines improved potency, while a 2-methoxy group did not. nih.govacs.org In contrast, a dimethyl derivative exhibited modest potency but retained the desired partial agonist activity. nih.govacs.org

Antiproliferative Activity : The antiproliferative effects of pyridine derivatives against cancer cell lines are highly dependent on the number and position of substituents. nih.gov Increasing the number of methoxy (OMe) groups often leads to increased activity (lower IC50 values). nih.gov Furthermore, replacing an OMe group with a hydroxyl (OH) group can significantly enhance potency. nih.gov

| Target | Compound Series | Key Structural Modifications | Impact on Activity | Reference |

|---|---|---|---|---|

| Hepatitis B Virus (HBV) | 2-Pyridinones | Substitution at the N1 position | N-aryl derivatives exhibit better anti-HBV activity than N-alkyl derivatives. | frontiersin.org |

| PPARγ | 3-Pyridine Derivatives | Methyl and methoxy group substitution | Introduction of methyl groups did not result in good potency. 4- or 5-methoxy derivatives improved potency, but some led to undesired full agonist activity. | nih.govacs.org |

| Cancer Cell Proliferation | Pyridine Derivatives | Hydroxyl (OH) and Methoxy (OMe) groups | Substituting OMe groups with OH groups significantly decreases IC50 values (increases potency). | nih.gov |

| Bromodomain (BRD4) | Pyridones | Core modification from pyridazinone to pyridone | Provided a slight improvement in biochemical and proliferation assays. | acs.org |

Fragment-Based Drug Design and Biomolecular Mimetics

The pyridone scaffold is highly valued in fragment-based drug design (FBDD) and for creating biomolecular mimetics. frontiersin.orgnih.gov Its small size and the presence of both hydrogen bond donors and acceptors allow it to form multiple interactions with therapeutic targets. nih.gov The physicochemical properties of the pyridone core, such as polarity and lipophilicity, can be readily manipulated, making it an ideal starting point for building more complex molecules. frontiersin.orgnih.gov